molecular formula C17H18N2O3S B2449905 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime CAS No. 306979-79-3

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

Cat. No.: B2449905
CAS No.: 306979-79-3
M. Wt: 330.4
InChI Key: PKSHAZPEPZTDMI-QGOAFFKASA-N
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Description

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime is a chemical compound with a complex structure that includes a phenylsulfanyl group, a nitrobenzyl group, and an oxime functional group

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound.

Preparation Methods

The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-methyl-2-(phenylsulfanyl)propanal: This step involves the reaction of 2-methylpropanal with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide.

    Oximation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride to form the oxime.

    Nitrobenzylation: Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime can be compared with similar compounds such as:

    2-methyl-2-(phenylsulfanyl)propanal oxime: Lacks the nitrobenzyl group, resulting in different chemical reactivity and biological activity.

    2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oxime:

    2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime: The presence of a chloro group affects the compound’s reactivity and potential use in various applications.

These comparisons highlight the unique features of this compound, particularly its redox properties and potential biological activity.

Properties

IUPAC Name

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSHAZPEPZTDMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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